molecular formula C15H14N2O3S B5705698 2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide

2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide

Katalognummer B5705698
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: ODVUXUYQAPHKMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide, commonly known as BDA-410, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BDA-410 belongs to the class of benzodioxole derivatives and has been shown to possess anti-inflammatory and anti-tumor properties.

Wirkmechanismus

The mechanism of action of BDA-410 is not fully understood. However, it has been suggested that BDA-410 may act by inhibiting the NF-κB signaling pathway, which is known to play a crucial role in inflammation and cancer. BDA-410 has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects
BDA-410 has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in LPS-stimulated macrophages. BDA-410 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Moreover, BDA-410 has been shown to reduce the levels of glucose and triglycerides in diabetic mice.

Vorteile Und Einschränkungen Für Laborexperimente

BDA-410 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Moreover, BDA-410 has been shown to have low toxicity in animal studies. However, there are also some limitations to using BDA-410 in lab experiments. For example, BDA-410 has poor solubility in water, which can make it difficult to administer to animals. Additionally, the mechanism of action of BDA-410 is not fully understood, which can make it challenging to design experiments to study its effects.

Zukünftige Richtungen

There are several future directions for research on BDA-410. One area of research could be to further elucidate the mechanism of action of BDA-410. This could involve studying its effects on various signaling pathways and identifying its molecular targets. Another area of research could be to investigate the potential therapeutic applications of BDA-410 in various diseases, such as cancer, inflammation, and diabetes. Finally, future research could focus on developing more efficient methods for synthesizing BDA-410 and improving its solubility in water.

Synthesemethoden

The synthesis of BDA-410 involves the reaction of 2-aminophenylthiol with 1,3-benzodioxole-5-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. After purification, the final product is obtained as a white solid with a yield of 60-70%.

Wissenschaftliche Forschungsanwendungen

BDA-410 has been extensively studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. BDA-410 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer.

Eigenschaften

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c16-11-3-1-2-4-14(11)21-8-15(18)17-10-5-6-12-13(7-10)20-9-19-12/h1-7H,8-9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVUXUYQAPHKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819115
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(2-aminophenyl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.